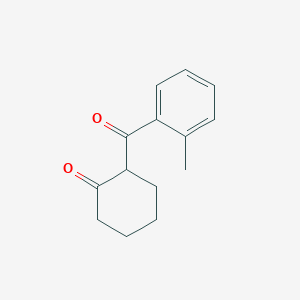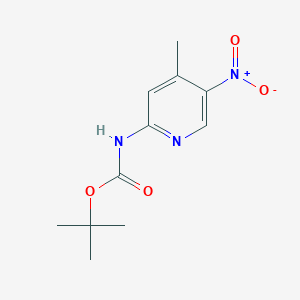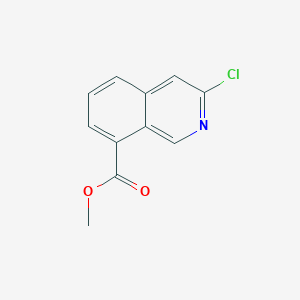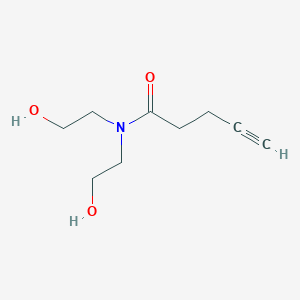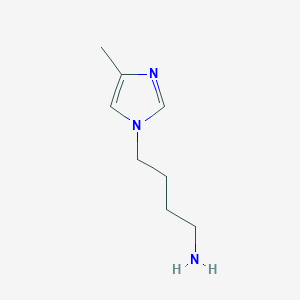
4-Methyl-1H-imidazole-1-butanamine
Overview
Description
4-Methyl-1H-imidazole-1-butanamine is a chemical compound with the molecular formula C8H15N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-imidazole-1-butanamine typically involves the reaction of 4-methylimidazole with 4-chlorobutan-1-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-imidazole-1-butanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can result in a variety of functionalized imidazole compounds.
Scientific Research Applications
4-Methyl-1H-imidazole-1-butanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-imidazole-1-butanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)butan-1-amine: A similar compound with a different substitution pattern on the imidazole ring.
4-(1H-imidazol-4-yl)butan-1-amine: Another derivative with a different position of the substituent on the imidazole ring.
Uniqueness
4-Methyl-1H-imidazole-1-butanamine is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .
Properties
CAS No. |
102974-21-0 |
|---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-(4-methylimidazol-1-yl)butan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-8-6-11(7-10-8)5-3-2-4-9/h6-7H,2-5,9H2,1H3 |
InChI Key |
YIQAPPVVECUATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)CCCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



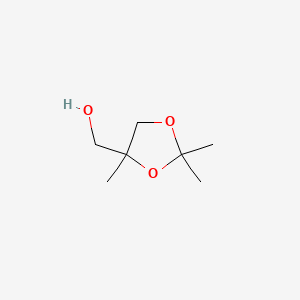
![[5-(Trimethylsilyl)furan-2-yl]methanol](/img/structure/B8703030.png)
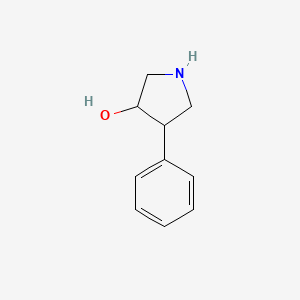

![Ethyl 7-{[(trifluoromethyl)sulfonyl]oxy}chromane-2-carboxylate](/img/structure/B8703065.png)
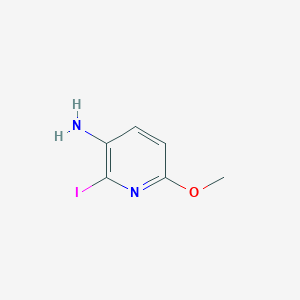
![(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-6,9a,11a-trimethyl-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B8703077.png)
